molecular formula C8H8N2O B14862416 7-methyl-7H-pyrrolo[2,3-b]pyridin-4-ol

7-methyl-7H-pyrrolo[2,3-b]pyridin-4-ol

Cat. No.: B14862416
M. Wt: 148.16 g/mol
InChI Key: XOUHIMCBMOJUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-7H-pyrrolo[2,3-b]pyridin-4-ol is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-7H-pyrrolo[2,3-b]pyridin-4-ol typically involves the construction of the pyrrolopyridine core followed by functional group modifications. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. . The reaction conditions often involve the use of catalysts like copper chloride and bases like potassium carbonate in solvents such as dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, scalable methods that minimize the use of hazardous reagents and solvents are preferred to ensure environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

7-methyl-7H-pyrrolo[2,3-b]pyridin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the pyridine ring, leading to the formation of dihydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrolopyridine core.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced pyrrolopyridines, and various substituted compounds with functional groups introduced at specific positions on the core structure.

Scientific Research Applications

7-methyl-7H-pyrrolo[2,3-b]pyridin-4-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-methyl-7H-pyrrolo[2,3-b]pyridin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. For example, it may inhibit the activity of kinases by binding to the ATP-binding site, thereby affecting downstream signaling pathways . The specific pathways involved can include the PI3K/AKT/mTOR pathway, which is crucial in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-7H-pyrrolo[2,3-b]pyridin-4-ol is unique due to the presence of both a hydroxyl group and a methyl group, which influence its chemical reactivity and potential applications. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

7-methyl-1H-pyrrolo[2,3-b]pyridin-4-one

InChI

InChI=1S/C8H8N2O/c1-10-5-3-7(11)6-2-4-9-8(6)10/h2-5,9H,1H3

InChI Key

XOUHIMCBMOJUCR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=O)C2=C1NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.